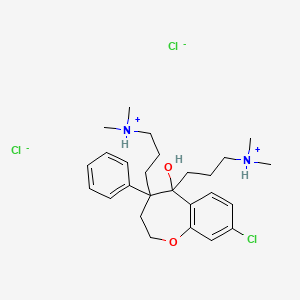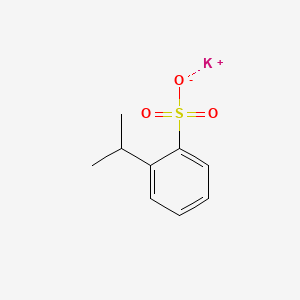
Potassium cumenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium cumenesulfonate is a potassium salt of cumenesulfonic acid, which is an aromatic sulfonic acid. It is commonly used as a surfactant and hydrotrope in various industrial and cosmetic applications. The compound is known for its ability to enhance the solubility of other substances in water, making it a valuable ingredient in formulations that require effective dissolution and distribution of components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium cumenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of cumene (isopropylbenzene) with sulfur trioxide or concentrated sulfuric acid. The resulting cumenesulfonic acid is then neutralized with potassium hydroxide or potassium carbonate to form this compound .
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method allows for efficient and controlled sulfonation of cumene. The reaction conditions typically involve a mole ratio of sulfur trioxide to cumene of 1:1 and a temperature range of 30-60°C. After the sulfonation, the product is neutralized with potassium hydroxide or potassium carbonate to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium cumenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cumenesulfonic acid, while substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Potassium cumenesulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and hydrotrope in chemical formulations to enhance solubility and stability of compounds.
Biology: The compound is used in biological research for its ability to solubilize hydrophobic molecules, aiding in the study of membrane proteins and other biological macromolecules.
Medicine: In pharmaceutical formulations, this compound is used to improve the solubility and bioavailability of drugs.
Industry: It is widely used in the production of detergents, shampoos, and other personal care products due to its excellent cleansing and solubilizing properties
Mecanismo De Acción
The primary mechanism by which potassium cumenesulfonate exerts its effects is through its surfactant properties. As a surfactant, it reduces the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in formulations where uniform distribution of ingredients is essential. The compound interacts with molecular targets such as hydrophobic regions of proteins and other macromolecules, facilitating their solubilization and stabilization.
Comparación Con Compuestos Similares
Potassium cumenesulfonate is part of a broader class of aromatic sulfonates, which includes compounds like:
- Sodium cumenesulfonate
- Potassium toluenesulfonate
- Sodium xylenesulfonate
- Potassium xylenesulfonate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique solubilizing and surfactant properties. While other sulfonates like sodium cumenesulfonate and potassium toluenesulfonate also function as surfactants, this compound is particularly effective in enhancing the solubility of hydrophobic substances in aqueous solutions .
Propiedades
Fórmula molecular |
C9H11KO3S |
|---|---|
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
potassium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
MYGBBCKCTXSGOB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



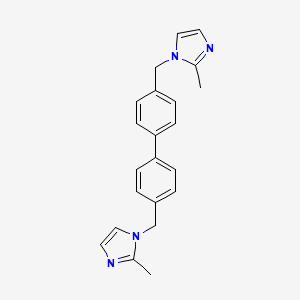
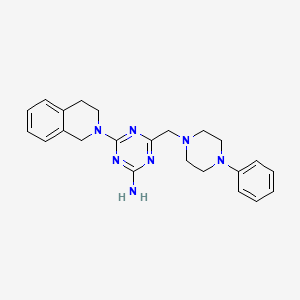
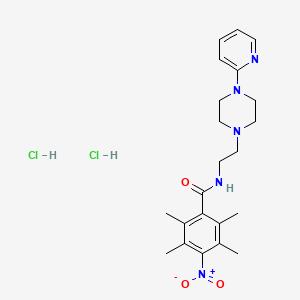

![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
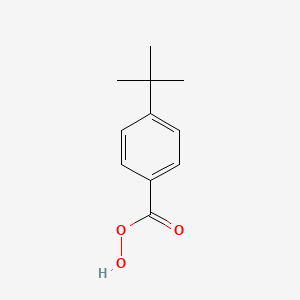
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
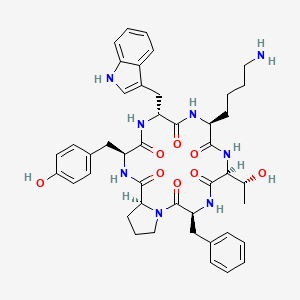
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
